molecular formula C16H31N3O2 B13218333 tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate

Cat. No.: B13218333
M. Wt: 297.44 g/mol
InChI Key: IIISLJHSRLPSML-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a piperazine ring, and an ethyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce the fully reduced amine derivatives .

Scientific Research Applications

tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the ethyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl 4-(4-ethylpiperidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H31N3O2/c1-5-16(6-8-17-9-7-16)19-12-10-18(11-13-19)14(20)21-15(2,3)4/h17H,5-13H2,1-4H3

InChI Key

IIISLJHSRLPSML-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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